ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 7-Amino group: Enhances hydrogen bonding and solubility.
- 3-(4-Fluorophenyl) substituent: Improves lipophilicity and target specificity due to fluorine’s electron-withdrawing effects .
- 2-(Methoxymethyl) group: Increases metabolic stability and modulates steric interactions .
- Ethyl ester at position 6: Facilitates membrane permeability and serves as a prodrug moiety .
Properties
IUPAC Name |
ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-3-25-17(23)12-8-20-16-14(10-4-6-11(18)7-5-10)13(9-24-2)21-22(16)15(12)19/h4-8H,3,9,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAXBPBBUDJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=C(C=C3)F)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Biological Activity Overview
Pyrazolo[1,5-a]pyrimidines are known for their broad spectrum of biological activities, including:
- Anticancer Activity : Many derivatives exhibit significant anticancer properties by inhibiting various kinases involved in cancer progression.
- Enzyme Inhibition : They show promise as inhibitors of enzymes such as α-glucosidase and RNA polymerase.
- Anti-inflammatory Properties : Some compounds in this class have demonstrated anti-inflammatory effects.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound is believed to inhibit key kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells.
- Enzymatic Activity : It has been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism.
Anticancer Activity
A study evaluated the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The findings indicated that this compound exhibited notable cytotoxicity against several cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
Enzyme Inhibition Studies
In vitro studies assessed the inhibitory effects of the compound on α-glucosidase. The results demonstrated that it had an IC50 value comparable to acarbose, a standard medication used for diabetes management. The compound's mechanism was identified as competitive inhibition .
Antimicrobial Activity
Research also highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. This compound was tested against various bacterial strains, showing significant activity with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
Table 1: Biological Activity Summary
Scientific Research Applications
Pharmacological Potential
-
Anticancer Activity :
Pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anticancer agents. Studies suggest that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. Ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate may share these properties, making it a subject of interest in cancer research . -
Anti-inflammatory Effects :
Compounds in the pyrazolo[1,5-a]pyrimidine class have shown promise in reducing inflammation. The presence of the amino group and fluorinated phenyl ring may enhance the anti-inflammatory activity by modulating inflammatory pathways . -
Neurological Applications :
The potential neuroprotective effects of pyrazolo[1,5-a]pyrimidines are being explored, particularly in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier could be beneficial for treating neurodegenerative disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves several key reactions:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the amino and methoxymethyl groups via nucleophilic substitution.
- Esterification to introduce the ethyl carboxylate moiety.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains an ethyl ester and a fluorophenyl substituent |
| Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | Structure | Features a chlorophenyl substituent instead of fluorophenyl |
| 7-Amino-3-(4-methoxyphenyl)-2-(ethoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Structure | Lacks the ethyl ester; contains a methoxy group |
Case Study 1: Anticancer Activity Assessment
A study published in MDPI examined various pyrazolo[1,5-a]pyrimidines for anticancer activity against human cancer cell lines. The results indicated that derivatives with electron-withdrawing groups like fluorine exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts . This suggests that this compound could provide similar or improved efficacy.
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on inflammatory models demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit key pro-inflammatory cytokines. The introduction of specific substituents significantly affected their potency . This highlights the potential application of this compound in developing new anti-inflammatory therapies.
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatives
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (18 h) | 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 92% | |
| NaOH (aq.), ethanol, 80°C (12 h) | Same as above | 88% |
The carboxylic acid can then be converted to amides or activated esters for coupling reactions. For instance, treatment with thionyl chloride forms the acyl chloride, which reacts with amines to generate carboxamides .
Nucleophilic Substitution at the 7-Amino Group
The primary amino group at position 7 participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM with triethylamine to form acetamide derivatives .
-
Sulfonylation : P-toluenesulfonyl chloride in pyridine yields sulfonamide analogs .
-
Reductive alkylation : Condensation with aldehydes (e.g., benzaldehyde) followed by sodium cyanoborohydride reduction produces secondary amines .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophilic substitution to the para position relative to fluorine. Representative reactions include:
| Reagent | Conditions | Product Substitution | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 4-fluoro-3-nitrophenyl | 65% | |
| Br₂/FeBr₃ | DCM, RT, 1 h | 4-fluoro-3-bromophenyl | 78% |
Cross-Coupling Reactions
The brominated derivative (obtained via electrophilic substitution) engages in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 70–85% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, TEA, THF | Alkynylated analogs | 60–75% |
Oxidation and Reduction
-
Methoxymethyl group oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the methoxymethyl group to a carboxylic acid.
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines .
Cyclization and Ring Expansion
Under acidic conditions, the pyrazolo[1,5-a]pyrimidine core undergoes ring expansion with β-diketones or enamines to form larger heterocycles (e.g., pyrido[1,2-b]indazoles) . For example:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl acetoacetate | AcOH, O₂, 130°C, 18 h | Pyrido[1,2-b]indazole derivative | 94% |
Functionalization via Vilsmeier-Haack Reaction
The electron-rich pyrazolo[1,5-a]pyrimidine ring undergoes formylation at position 3 using POCl₃/DMF :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| POCl₃/DMF, 0°C → RT | 3-formyl derivative | 82% |
Photophysical Modifications
Introducing electron-withdrawing groups (e.g., nitro, cyano) at position 5 enhances fluorescence properties, as observed in analogs .
Key Mechanistic Insights
-
Oxidative dehydrogenation : Critical in cyclization reactions involving β-diketones, where molecular oxygen facilitates intermediate oxidation .
-
Electronic effects : Fluorine’s electron-withdrawing nature stabilizes intermediates during electrophilic substitution, improving regioselectivity .
This reactivity profile positions the compound as a versatile scaffold for drug discovery and materials science. Further studies should explore enantioselective transformations and biological activity correlations .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural Analogues and Their Properties
Pharmacological Profiles
- Anticancer Activity: The target compound’s fluorophenyl and methoxymethyl groups synergize to inhibit cancer cell proliferation (IC₅₀ ~1.2 µM in EGFR-mutant lines), outperforming non-fluorinated analogues (IC₅₀ >10 µM) . Chlorophenyl derivatives () show comparable activity but higher toxicity profiles .
- Enzyme Inhibition :
- Trifluoromethyl-substituted pyrazolopyrimidines () exhibit stronger enzyme affinity (Ki ~0.8 nM for TSPO) than the target compound, attributed to CF₃’s electron-withdrawing effects .
Q & A
What are the established synthetic routes for this compound, and how do reaction conditions influence product purity?
Basic
The compound can be synthesized via condensation of 5-aminopyrazole derivatives with ethyl 2,4-dioxo esters in refluxing ethanol or aqueous ethanol, followed by purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) . Key steps include:
- Precursor selection : Use 5-amino-3-(4-fluorophenyl)pyrazole for the fluorophenyl moiety.
- Coupling agents : Bis(pentafluorophenyl) carbonate (BPC) enhances coupling efficiency with amines .
- Reaction optimization : Prolonged reflux (6–8 hours) improves cyclization, while controlled pH during workup minimizes side products .
What spectroscopic and crystallographic methods are critical for structural confirmation?
Basic
Methodological workflow :
- IR spectroscopy : Identify amino (–NH₂, ~3400 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and methoxymethyl (–OCH₃, ~1100 cm⁻¹) groups .
- Multinuclear NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.2 ppm), methoxymethyl (δ 3.3–3.5 ppm), and ester ethyl groups (δ 1.2–4.3 ppm) .
- X-ray crystallography : Confirm fused-ring planarity and substituent orientation (e.g., dihedral angles between pyrazole/pyrimidine rings <2°) .
How can low yields during synthesis be systematically addressed?
Advanced
Troubleshooting framework :
- Solvent screening : Test polar aprotic solvents (e.g., DMF) or aqueous ethanol to improve solubility of intermediates .
- Catalyst exploration : Add triethylamine (1–2 eq.) to deprotonate intermediates and accelerate cyclization .
- Byproduct analysis : Use LC-MS to detect hydrolysis products (e.g., free carboxylic acids from ester cleavage) and adjust protecting groups .
How should discrepancies in NMR data between synthesized batches be resolved?
Advanced
Analytical strategies :
- Dynamic NMR : Assess rotational barriers of the methoxymethyl group to identify conformational isomers causing split peaks .
- 2D experiments (HSQC, HMBC) : Assign ambiguous signals (e.g., overlapping pyrimidine protons) and verify connectivity .
- Crystallographic validation : Compare experimental X-ray data (e.g., C–C bond lengths ±0.003 Å) with computational models (DFT) to rule out tautomerism .
What in vitro methodologies are recommended for evaluating biological activity?
Advanced
Pharmacological profiling :
- Enzyme inhibition assays : Test against kinases (IC₅₀) using ADP-Glo™ kits, referencing pyrazolo[1,5-a]pyrimidines as COX-2/HMG-CoA reductase inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with structural analogs (e.g., 7-heteroaryl derivatives) as positive controls .
- SAR analysis : Modify the methoxymethyl group to assess steric effects on receptor binding (e.g., replace with –CH₂CF₃ for hydrophobic pocket targeting) .
How can computational modeling guide derivative design for enhanced stability?
Advanced
Computational workflow :
- Docking studies : Use PyMOL/AutoDock to simulate interactions with target proteins (e.g., benzodiazepine receptors), prioritizing substituents at C3 (4-fluorophenyl) for π-π stacking .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict thermodynamic stability of tautomers (e.g., 7-amino vs. 7-imino forms) .
- ADMET prediction : Apply SwissADME to logP values (target ~3.5) and aqueous solubility (>50 µM) for lead optimization .
What strategies mitigate crystallization challenges during purification?
Advanced
Crystallization protocols :
- Solvent optimization : Use cyclohexane/ethyl acetate (9:1) for slow evaporation, achieving >95% purity via repeated recrystallization .
- Additive screening : Introduce seed crystals or ionic liquids (e.g., [BMIM][BF₄]) to nucleate growth .
- Thermal analysis : Perform DSC to identify polymorphs (melting point deviations >2°C indicate impurities) .
How can regioselectivity issues in pyrazolo[1,5-a]pyrimidine formation be controlled?
Advanced
Mechanistic insights :
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC; lower temperatures (25°C) favor kinetic product (C5-substituted), while reflux shifts to thermodynamic (C7-substituted) .
- Directing groups : Introduce electron-withdrawing substituents (e.g., –CN) on the pyrazole to steer cyclization .
- Isomer separation : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to resolve regioisomers .
What are the best practices for scaling up synthesis without compromising yield?
Advanced
Process chemistry considerations :
- Flow chemistry : Implement continuous flow reactors to maintain consistent heating/cooling cycles and reduce side reactions .
- Green chemistry : Replace ethanol with PEG-400 as a recyclable solvent, improving E-factor by 30% .
- In-line monitoring : Use FTIR probes to track intermediate formation and automate pH adjustment .
How to address solubility limitations in biological assays?
Advanced
Formulation strategies :
- Prodrug design : Synthesize phosphate esters at the C6 carboxylate for enhanced aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (100–200 nm) with 10% w/w drug loading for sustained release .
- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) diluted with PBS containing 0.1% Tween-80 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
